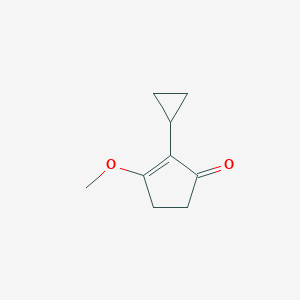
2-Cyclopropyl-3-methoxycyclopent-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-3-methoxycyclopent-2-en-1-one is an organic compound with the molecular formula C9H12O2 and a molecular weight of 152.19 g/mol . It is a cyclopentenone derivative, characterized by the presence of a cyclopropyl group and a methoxy group attached to the cyclopentene ring.
Preparation Methods
The synthesis of 2-Cyclopropyl-3-methoxycyclopent-2-en-1-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. The detailed synthetic routes and industrial production methods are often proprietary and may vary depending on the desired purity and yield .
Chemical Reactions Analysis
2-Cyclopropyl-3-methoxycyclopent-2-en-1-one undergoes several types of chemical reactions typical of α-β unsaturated ketones. These reactions include:
Nucleophilic Conjugate Addition: This reaction involves the addition of nucleophiles to the β-carbon of the enone system.
Michael Reaction: A type of conjugate addition where nucleophiles add to the β-carbon of the enone.
Diels-Alder Reaction: The compound acts as a dienophile, reacting with dienes to form cyclohexene derivatives.
Common reagents used in these reactions include organocopper nucleophiles, silyl enol ethers, and various dienes. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Cyclopropyl-3-methoxycyclopent-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-3-methoxycyclopent-2-en-1-one involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to undergo nucleophilic addition reactions, which can modify the activity of enzymes and other proteins. The exact molecular pathways involved may vary depending on the specific application and target .
Comparison with Similar Compounds
2-Cyclopropyl-3-methoxycyclopent-2-en-1-one can be compared with other cyclopentenone derivatives such as:
3-Methoxy-2-cyclopenten-1-one: Similar structure but lacks the cyclopropyl group.
2-Cyclopenten-1-one: Lacks both the methoxy and cyclopropyl groups.
3-Ethoxy-2-cyclopenten-1-one: Similar structure but has an ethoxy group instead of a methoxy group.
The presence of the cyclopropyl and methoxy groups in this compound imparts unique chemical properties and reactivity, distinguishing it from these similar compounds.
Properties
Molecular Formula |
C9H12O2 |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
2-cyclopropyl-3-methoxycyclopent-2-en-1-one |
InChI |
InChI=1S/C9H12O2/c1-11-8-5-4-7(10)9(8)6-2-3-6/h6H,2-5H2,1H3 |
InChI Key |
PMCPAIAZZPPUHP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=O)CC1)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



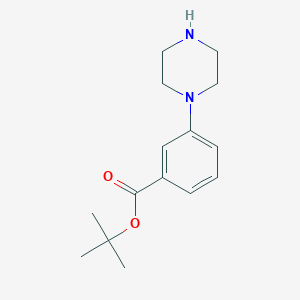
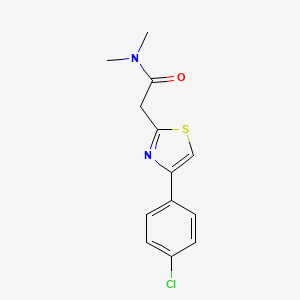
![6-Bromo-2-(methylthio)thiazolo[4,5-b]pyridine-5-carbaldehyde](/img/structure/B13888399.png)
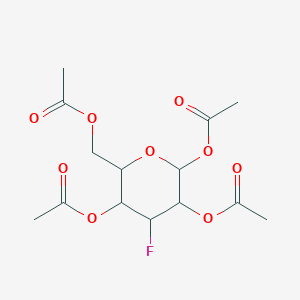

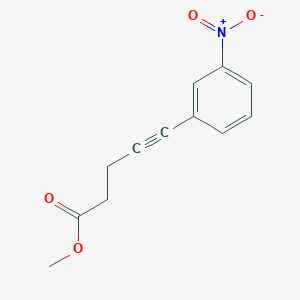
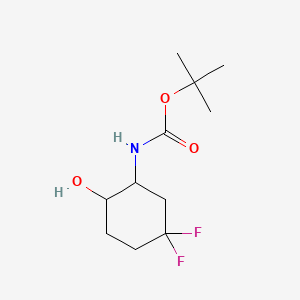
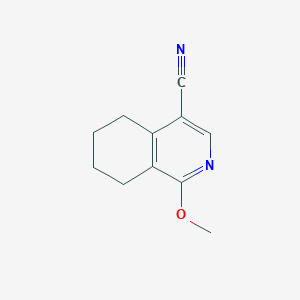
![tert-butyl N-[2-(3-chloroanilino)ethyl]carbamate](/img/structure/B13888433.png)
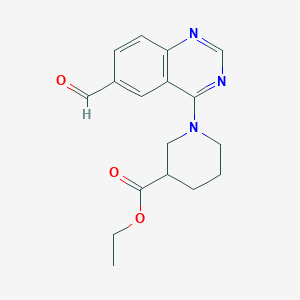
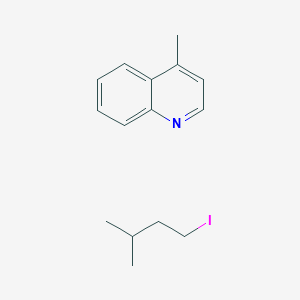
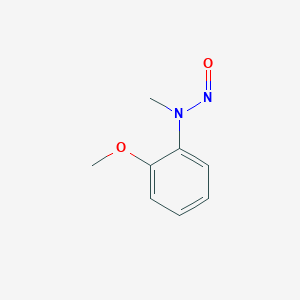
![N-[1-(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]acetamide](/img/structure/B13888460.png)
